Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 7-Bromobenzo[d]isoxazole: Synthesis, Reactivity, and Applications in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzisoxazole scaffold is a prominent member of this class.[1][2] This heterocyclic system, consisting of a benzene ring fused to an isoxazole ring, is a cornerstone in the development of therapeutics across diverse areas, including antipsychotic, anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules.[4]
This guide focuses on a key derivative of this important scaffold: 7-Bromobenzo[d]isoxazole (CAS No. 1260751-81-2). The strategic placement of a bromine atom on the benzene ring transforms this molecule from a simple heterocycle into a powerful and versatile building block for synthetic and medicinal chemists. The bromine atom serves as a highly effective synthetic "handle," enabling a wide array of cross-coupling reactions to introduce molecular diversity. This guide provides an in-depth look at the synthesis, properties, reactivity, and potential applications of 7-Bromobenzo[d]isoxazole, offering a technical resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for 7-Bromobenzo[d]isoxazole are summarized below.[5][6][7][8]
| Property | Value | Source |
| CAS Number | 1260751-81-2 | [5][6] |
| Molecular Formula | C₇H₄BrNO | [5][7] |
| Molecular Weight | 198.02 g/mol | [5][7] |
| IUPAC Name | 7-bromo-1,2-benzoxazole | [5] |
| Synonyms | 7-Bromobenzo(d)isoxazole, 7-Bromo-1,2-benzisoxazole | [5][7] |
| SMILES | C1=CC2=C(C(=C1)Br)ON=C2 | [6][8] |
| InChIKey | VPBZAQSRLLWRSX-UHFFFAOYSA-N | [5][8] |
| XLogP3 | 2.4 | [5] |
| H-Bond Acceptors | 2 | [9] |
| H-Bond Donors | 0 | [9] |
Proposed Synthesis of 7-Bromobenzo[d]isoxazole
The logical workflow for this synthesis is depicted below.
Caption: Proposed synthetic workflow for 7-Bromobenzo[d]isoxazole.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, logical pathway. Researchers should perform their own optimization and characterization.
Part 1: Synthesis of 2-Bromo-6-hydroxybenzaldehyde Oxime (Precursor)
-
Reduction of 2-Bromo-6-nitrophenol: To a solution of 2-bromo-6-nitrophenol (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed. Cool the reaction, neutralize with sodium bicarbonate solution, and filter through celite. Concentrate the filtrate to yield crude 2-amino-6-bromophenol, which can be used directly.
-
Formylation: The crude amino-phenol is subjected to a suitable formylation reaction (e.g., Duff reaction or Reimer-Tiemann reaction) to introduce the aldehyde group ortho to the hydroxyl, yielding 2-bromo-6-hydroxybenzaldehyde.
-
Oximation: Dissolve 2-bromo-6-hydroxybenzaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine or sodium acetate (1.5 eq).[13] Reflux the mixture for 1-2 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-water. The precipitated solid is filtered, washed with water, and dried to yield 2-bromo-6-hydroxybenzaldehyde oxime.
Part 2: Cyclization to 7-Bromobenzo[d]isoxazole
The critical step is the intramolecular cyclization, which involves converting the oxime's hydroxyl group into a good leaving group to facilitate nucleophilic attack by the phenolic oxygen.[11][14]
-
Activation and Cyclization: Suspend the 2-bromo-6-hydroxybenzaldehyde oxime (1.0 eq) in a suitable aprotic solvent like THF or Dichloromethane.
-
Add a dehydrating/activating agent. A common method involves reaction with an electrophile in the presence of a non-nucleophilic base.[14] For example, add triethylamine (1.5 eq) followed by slow addition of methanesulfonyl chloride (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The triethylamine facilitates the intramolecular Sₙ2 reaction by deprotonating the phenolic hydroxyl, which then displaces the mesylate group, forming the N-O bond and closing the isoxazole ring.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 7-Bromobenzo[d]isoxazole.
Chemical Reactivity: A Gateway to Molecular Diversity
The primary utility of 7-Bromobenzo[d]isoxazole in drug discovery lies in the reactivity of the C7-bromine substituent. This position is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[15] This powerful C-C bond-forming reaction enables the coupling of the benzisoxazole core with a vast array of commercially available boronic acids and their esters.[16]
The Causality of Experimental Choice: The Suzuki reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the stability of the boronic acid reagents. This allows for the rapid and efficient synthesis of large libraries of analogues from a single, common intermediate (7-Bromobenzo[d]isoxazole), which is essential for exploring structure-activity relationships (SAR).
Caption: General workflow for derivatization via Suzuki-Miyaura coupling.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is designed to be self-validating through rigorous control of the reaction atmosphere and stoichiometry, which are critical for the catalytic cycle's efficiency.
-
Reaction Setup (Inert Atmosphere): To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and condenser, add 7-Bromobenzo[d]isoxazole (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 mmol, 2.0-3.0 eq).[16][17]
-
Catalyst System Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%) and add them to the reaction vessel. The choice of ligand is critical and often requires screening to optimize for sterically hindered or electron-rich/poor coupling partners.[18]
-
Solvent Addition: Add a suitable solvent system. A mixture of an organic solvent like dioxane or DMF with water is commonly used.[16]
-
Degassing (Critical Step): Seal the vessel and thoroughly degas the mixture. This is crucial as oxygen can deactivate the Pd(0) catalyst. Degassing is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by several freeze-pump-thaw cycles. The causality here is to ensure the longevity and efficiency of the catalyst throughout the reaction.
-
Reaction: Heat the mixture to the optimal temperature (typically 80-120 °C) and stir for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography to yield the desired 7-substituted benzisoxazole derivative.
Applications in Drug Discovery and Chemical Biology
The true value of 7-Bromobenzo[d]isoxazole is realized in its application as a foundational scaffold for generating novel chemical entities with therapeutic potential. The benzisoxazole core itself is associated with a wide spectrum of biological activities.[19][20] Derivatives have shown promise as anticancer, neuroprotective, and antimicrobial agents.[2][21][22] For instance, recent studies have identified benzo[d]isoxazole analogues as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key target in oncology.[23]
By leveraging the Suzuki coupling and other palladium-catalyzed reactions at the 7-position, researchers can systematically modify the scaffold to probe interactions with specific biological targets and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Logical workflow from core scaffold to preclinical candidate.
This systematic approach allows for the exploration of vast chemical space around the benzisoxazole core, significantly increasing the probability of discovering novel drug candidates for a range of diseases, from cancer to neurodegenerative disorders and infectious diseases.[19][22][23][24]
Conclusion
7-Bromobenzo[d]isoxazole is more than just a heterocyclic compound; it is a strategic tool for innovation in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. Its true power is unlocked through the reactivity of its bromine substituent, which provides a reliable entry point for diversification via modern cross-coupling chemistry. For researchers and drug development professionals, understanding the synthesis, properties, and reactivity of this key intermediate is essential for harnessing the full therapeutic potential of the privileged benzisoxazole scaffold.
References
-
ResearchGate. Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Available from: [Link]
-
Taylor & Francis. Benzisoxazole – Knowledge and References. Available from: [Link]
-
Patsnap. Production process of 2-amino-3,5-dibromobenzaldehyde. Eureka. Available from: [Link]
-
International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]
-
European Journal of Chemistry. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Available from: [Link]
-
Semantic Scholar. Synthesis of 2-Amino-3,5-dibromobenzaldehyde. Available from: [Link]
- Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
-
National Institutes of Health (NIH). Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions. PMC. Available from: [Link]
-
PubChem. 7-Bromobenzo(d)isoxazole | C7H4BrNO. Available from: [Link]
- Google Patents. KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde.
-
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link]
-
Ark Pharma Scientific Limited. 7-bromobenzo[d]isoxazole | CAS:1260751-81-2. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Benzisoxazole synthesis. Available from: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
-
PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]
-
PubChemLite. 7-bromobenzo[d]isoxazole (C7H4BrNO). Available from: [Link]
-
ResearchGate. The synthesis of 2,1-benzisoxazole derivatives 7a–c. Available from: [Link]
-
PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Available from: [Link]
-
RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
-
IOPScience. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Available from: [Link]
-
National Institutes of Health (NIH). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]
-
ResearchGate. Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2,1-Benzisoxazoles. Available from: [Link]
-
PubMed. Cyclization of alpha-Oxo-oximes to 2-substituted benzoxazoles. Available from: [Link]
-
Active Biopharma. 7-Bromo-3-chlorobenzo[d]isoxazole. Available from: [Link]
-
National Institutes of Health (NIH). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]
-
National Institutes of Health (NIH). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC. Available from: [Link]
- Google Patents. EP0021072A1 - Production of alpha-hydroxy oximes.
-
Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Available from: [Link]
-
PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Available from: [Link]
-
ResearchGate. (PDF) 4-(7-Bromobenzo[d][1][2][3]thiadiazol-4-yl)morpholine. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-bromobenzo[d]isoxazole | CAS:1260751-81-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. 7-Bromobenzo[d]isoxazole - CAS:1260751-81-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - 7-bromobenzo[d]isoxazole (C7H4BrNO) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
- 10. Benzisoxazole synthesis [organic-chemistry.org]
- 11. soc.chim.it [soc.chim.it]
- 12. 2,1-Benzisoxazole synthesis [organic-chemistry.org]
- 13. arpgweb.com [arpgweb.com]
- 14. Cyclization of alpha-Oxo-oximes to 2-substituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]
- 22. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
